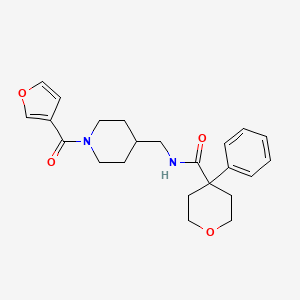

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

This compound features a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a tetrahydro-2H-pyran-4-carboxamide moiety at the 4-position. The tetrahydro-2H-pyran ring is further modified with a phenyl group.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c26-21(19-8-13-29-17-19)25-11-6-18(7-12-25)16-24-22(27)23(9-14-28-15-10-23)20-4-2-1-3-5-20/h1-5,8,13,17-18H,6-7,9-12,14-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBLCOJZUYLCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A piperidine ring

- A furan carbonyl moiety

- A tetrahydropyran structure

Its molecular formula is with a molecular weight of approximately 370.45 g/mol .

Target Receptors

This compound primarily acts as a selective antagonist at the κ-opioid receptor (KOR) . This interaction influences various biochemical pathways, particularly the inhibition of prolactin release, which is crucial for numerous physiological processes including metabolism and immune regulation .

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating good potential for therapeutic applications. Its pharmacokinetic profile suggests efficient absorption and distribution within biological systems, although specific data on metabolism and excretion rates are still under investigation .

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, with mechanisms likely involving apoptosis induction and cell cycle arrest . Specific studies have demonstrated its efficacy against breast and colon cancer models.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects. By modulating KOR activity, it may reduce inflammatory cytokine production, thereby offering therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with similar compounds has been made:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Piperidine + Aromatic Ring | Anticancer | Contains halogen substituents |

| Compound B | Furan + Alkene | Anti-inflammatory | Lacks piperidine structure |

| N-(furan) | Furan + Tetrahydropyran | Anticancer & Anti-inflammatory | Selective KOR antagonist |

This table highlights how this compound stands out due to its unique combination of structural features that enhance selectivity and efficacy against specific biological targets compared to other compounds .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanistic studies revealing an increase in apoptosis markers such as caspase activation .

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential utility in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following compounds share structural motifs with the target molecule, including piperidine, tetrahydro-2H-pyran, and aromatic substituents:

Key Observations:

- Piperidine vs.

- Aromatic Substituents : The naphthalene group in compound 17 () and the trifluoromethylphenyl group in enhance lipophilicity compared to the target compound’s furan-3-carbonyl moiety.

- Tetrahydro-2H-pyran Modifications : The phenyl group in the target compound contrasts with the fluorophenyl urea in HR442508 (), which may influence solubility and target affinity.

Pharmacokinetic and Metabolic Comparisons

Microsomal Stability Data (Compound 17, ):

- Human Liver Microsomes : Half-life (t₁/₂) = 32.5 min.

- Mouse Liver Microsomes : Half-life (t₁/₂) = 18.7 min.

- CYP450 Inhibition : Moderate inhibition (>50% at 10 µM).

Metabolic Trends:

Pharmacological Relevance

- Fentanyl Analogs (): Compounds like N-phenyl-N-(piperidin-4-yl)propionamide derivatives (e.g., β-methyl fentanyl) highlight the importance of piperidine-aryl interactions in opioid receptor binding. The target compound’s furan substituent may reduce opioid activity but enhance selectivity for non-CNS targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.